molecular formula C10H13NO B2876275 4-((1-Aminocyclopropyl)methyl)phenol CAS No. 869535-77-3

4-((1-Aminocyclopropyl)methyl)phenol

Cat. No.: B2876275
CAS No.: 869535-77-3
M. Wt: 163.22
InChI Key: ZMQNHGJGVSISCW-UHFFFAOYSA-N
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Description

4-((1-Aminocyclopropyl)methyl)phenol is a synthetic organic compound that features a phenolic hydroxyl group linked to a 1-aminocyclopropane moiety. This unique structure, combining a phenol with a strained cyclopropane ring bearing an amine, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The compound is for research use only and is not intended for diagnostic or therapeutic applications. The primary research value of this compound lies in its potential as a multifunctional synthetic intermediate. The phenolic group can undergo various transformations typical of phenols, such as alkylation and acylation . The cyclopropane ring is known for its interesting electronic and steric properties, and the amine group provides a handle for further functionalization, allowing researchers to create diverse libraries of complex molecules for screening and development. From a mechanistic perspective, the 1-aminocyclopropyl group is of significant interest due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor to the plant hormone ethylene . While the biological activity of this compound itself is not established, its structure suggests potential for investigating novel signaling molecules or enzyme inhibitors. Researchers are exploring its application in developing new agrochemicals, pharmaceuticals, and as a probe for studying biochemical pathways. Its stability and solubility should be determined empirically for specific experimental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1-aminocyclopropyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(5-6-10)7-8-1-3-9(12)4-2-8/h1-4,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQNHGJGVSISCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of 4 1 Aminocyclopropyl Methyl Phenol in Contemporary Chemical and Biological Research

The importance of 4-((1-Aminocyclopropyl)methyl)phenol in the scientific community can be inferred from the well-documented relevance of its core components. Phenolic compounds are integral to a vast array of biologically active molecules, including a significant number of pharmaceuticals. chemicalbook.comresearchgate.net Their versatile properties often contribute to the therapeutic efficacy of drugs. chemicalbook.com Similarly, the aminocyclopropyl moiety is a recognized feature in medicinal chemistry, valued for its unique conformational rigidity and potential to modulate the pharmacological profiles of drug candidates. cymitquimica.com

The combination of these two motifs in a single molecule suggests a platform for the development of novel compounds with potential biological activities. Research into analogous 4-aminophenol (B1666318) derivatives has revealed a wide spectrum of biological actions, including antimicrobial and antidiabetic properties. oregonstate.edumdpi.com While direct studies on this compound are lacking, the established biological significance of related structures underscores its potential as a target for future investigation.

Overview of Structural Motifs and Their Research Relevance

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.govyoutube.com For this compound, two primary disconnection approaches can be envisioned, focusing on the bond between the benzyl group and the nitrogen atom or the bond between the cyclopropane (B1198618) ring and the benzylic carbon.

A logical disconnection of the carbon-nitrogen bond suggests precursors such as a 1-(halomethyl)cyclopropan-1-amine and 4-hydroxybenzaldehyde, followed by a reductive amination. Alternatively, a disconnection of the carbon-carbon bond between the phenyl ring and the adjacent methylene (B1212753) group could lead to a Grignard reagent derived from a protected 4-bromophenol and an appropriate cyclopropyl-containing electrophile.

Considering the functionalities present, a more convergent approach involves the coupling of two key fragments: a phenolic component and an aminocyclopropylmethyl unit. This leads to the identification of key precursors whose availability and reactivity are crucial for a successful synthesis.

The feasibility of a synthetic route is highly dependent on the commercial availability of its starting materials. For the synthesis of this compound, several key precursors can be sourced from commercial suppliers.

Starting MaterialCAS NumberCommercial Availability
4-Hydroxybenzylamine696-60-6Readily Available manchesterorganics.comapexbt.comsilverfernchemical.combiosynth.comsigmaaldrich.com
1-Aminocyclopropanecarbonitrile hydrochloride127946-77-4Available nj-finechem.comfishersci.ca
(Chloromethyl)cyclopropane5911-08-0Available sigmaaldrich.comfishersci.caalkalisci.com
4-Hydroxybenzaldehyde123-08-0Readily Available
1,2-Dibromoethane106-93-4Readily Available
2-Phenylacetonitrile140-29-4Readily Available

This table is generated based on available data and is not exhaustive.

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. These analogues can feature substitutions on the phenyl ring or modifications of the aminocyclopropylmethyl group. The synthesis of such analogues requires a diverse set of precursor compounds.

For instance, substituted phenols or benzylamines can be used to introduce various functional groups on the aromatic ring. Modifications to the aminocyclopropyl moiety can be achieved by starting with different substituted cyclopropane precursors.

Precursor for Analogue SynthesisPotential Modification
Substituted PhenolsModifications on the aromatic ring
Substituted BenzylaminesModifications on the aromatic ring
1-(Fluoromethyl)cyclopropan-1-amine bldpharm.comIntroduction of a fluorine atom
1-(Chloromethyl)-1-(methoxymethyl)cyclopropane bldpharm.comAlteration of the cyclopropyl (B3062369) substitution pattern

This table provides examples of precursors for analogue synthesis.

Classical and Modern Synthetic Routes to this compound

The construction of this compound can be achieved through a combination of classical and modern synthetic reactions. These routes focus on the formation of the key bonds and the construction of the core structural motifs.

Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds, such as those in imines. youtube.com In the context of synthesizing this compound, a condensation reaction between 4-hydroxybenzaldehyde and 1-aminocyclopropanemethylamine would form a phenolic imine intermediate. Subsequent reduction of this imine would yield the target molecule. Reductive amination, which combines the condensation and reduction steps in a single pot, is an efficient method for amine synthesis. nih.govyoutube.comorganic-chemistry.org Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) and catalytic hydrogenation.

Nickel-catalyzed reductive amination of phenols with amines has also been reported as a method to produce cyclohexylamines, which, while not directly applicable to the synthesis of the aromatic target compound, demonstrates modern approaches to C-N bond formation involving phenolic precursors. rsc.orgresearchgate.net

The aminocyclopropane moiety is a key structural feature of the target molecule. Its synthesis can be approached through various cyclization and ring-forming reactions. The Kulinkovich reaction and its modifications, such as the Kulinkovich-de Meijere reaction, are powerful modern methods for the synthesis of cyclopropanols and cyclopropylamines, respectively, from esters or amides. youtube.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorgsyn.org These reactions typically involve the use of a Grignard reagent and a titanium(IV) alkoxide catalyst.

A variation of this, the Kulinkovich-Szymoniak reaction, allows for the synthesis of cyclopropylamines from nitriles. youtube.com This is particularly relevant as 1-aminocyclopropanecarbonitrile is a commercially available starting material. nj-finechem.comfishersci.ca Another classical approach to cyclopropane ring formation involves the reaction of an activated alkene with a carbene or carbenoid. For instance, the reaction of a substituted 2-phenylacetonitrile with 1,2-dibromoethane in the presence of a base can yield a 1-phenylcyclopropanecarbonitrile, which can be further elaborated to the desired aminocyclopropylmethyl group. nih.gov

While the target molecule is a phenol, the synthesis of analogues may require the preparation of substituted methyl phenols. Various methods exist for the preparation of methyl-substituted phenols. One approach involves the direct formylation of phenols followed by reduction. Another strategy is the catalytic oxidation of toluene derivatives. For example, toluene can be catalytically oxidized in one step to a mixture of o- and p-cresol.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The growing emphasis on sustainability in the pharmaceutical industry has spurred significant interest in the development of environmentally benign synthetic methods. Green chemistry principles, which focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, are increasingly being applied to the synthesis of complex pharmaceutical intermediates, including derivatives of this compound. Innovations in this area are primarily focused on biocatalysis, the use of sustainable reaction conditions, and process intensification to create safer and more efficient manufacturing routes. longdom.orgmdpi.com

Biocatalytic Synthesis of the Cyclopropylamine (B47189) Moiety

The cyclopropylamine structural motif is a key component of many bioactive molecules, and its synthesis often presents significant challenges, particularly concerning stereoselectivity. nih.govacs.org Traditional chemical methods for cyclopropanation can require expensive and toxic heavy metal catalysts (e.g., rhodium, ruthenium) and complex ligands. nih.gov Biocatalysis has emerged as a powerful green alternative, offering highly selective and environmentally friendly routes to chiral cyclopropane building blocks. mdpi.com

Engineered enzymes, in particular, have demonstrated remarkable potential for catalyzing non-natural reactions. By repurposing or engineering heme proteins like myoglobin and cytochrome P450, researchers have developed biocatalysts capable of constructing keto-functionalized cyclopropanes with exceptional diastereo- and enantioselectivity. nih.govnih.gov These enzymatic methods operate under mild conditions and utilize iron, an abundant and non-toxic metal, within the enzyme's active site. The resulting cyclopropyl ketones can then be converted to the desired aminocyclopropane derivatives through subsequent chemical steps, such as reductive amination. nih.gov

Another promising biocatalytic strategy involves the use of promiscuous tautomerases, which have been engineered to perform asymmetric cyclopropanation reactions. nih.gov These cofactor-independent enzymes can facilitate the synthesis of various cyclopropanes with high stereocontrol, avoiding the need for activated carbenoid intermediates typically generated from diazo compounds. nih.gov The application of enzymes like transaminases and imine reductases also represents a greener pathway for installing chiral amine functionalities, reducing the reliance on transition-metal catalysts and organic solvents. mdpi.com

Table 1: Overview of Biocatalytic Methods for Cyclopropane Synthesis

Biocatalyst TypeReaction CatalyzedKey Advantages
Engineered Myoglobin Olefin CyclopropanationHigh diastereo- and enantioselectivity; Uses an iron-based catalyst. nih.gov
Engineered Tautomerase Asymmetric CyclopropanationCofactor-independent; High stereocontrol over two stereocenters. nih.gov
Transaminases Asymmetric Amine SynthesisHigh enantiopurity; Reduces waste compared to classical resolution. mdpi.com
Imine Reductases Reductive AminationDecreases environmental impact by avoiding transition metals. mdpi.com

Sustainable Catalytic Systems and Reaction Conditions

Solvent-Free and Alternative Media Approaches: A significant portion of chemical waste is generated from the use of volatile organic solvents. Consequently, methods that eliminate or replace these solvents are a key focus of green chemistry. mdpi.com

Mechanochemistry: This technique involves inducing chemical reactions by grinding or milling solid reagents together, often in the absence of any solvent. nih.gov Ball milling has been successfully used for the synthesis of amides from esters and calcium nitride, a process that is compatible with various functional groups and can proceed without chromatographic purification. nih.gov This approach offers high reagent concentrations and can lead to accelerated reaction times.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter time frames. mdpi.com This technique has been employed for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, using only minute quantities of a catalyst. mdpi.com

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. Efficient, catalyst-free, one-pot syntheses of various heterocyclic compounds, such as naphthoquinone-fused oxazines, have been developed in water, highlighting its potential for complex molecule synthesis. researchgate.net

Advanced Catalysis: The development of efficient and recyclable catalysts is crucial for minimizing waste. While traditional methods may rely on stoichiometric reagents, modern green approaches favor catalytic cycles. Gold nanoparticle-catalyzed reactions, for instance, have been used for the three-component coupling of aldehydes, alkynes, and amines to produce propargylamines. rsc.org Such nanocatalysts can be recycled and avoid the use of more toxic heavy metals. rsc.org

Table 2: Comparison of Green Synthetic Conditions

TechniquePrincipleKey Green Advantages
Mechanochemistry Grinding/milling of solid reagentsSolvent-free; High efficiency; Reduced purification needs. nih.gov
Microwave Synthesis Microwave irradiation to accelerate reactionsFaster reaction times; Higher yields; Energy efficient. mdpi.com
Aqueous Synthesis Using water as the reaction solventEliminates hazardous organic solvents; Environmentally benign. researchgate.net
Nanocatalysis Use of nanoparticle-based catalystsHigh efficiency; Recyclability; Avoids toxic heavy metals. rsc.org

By integrating these green chemistry approaches—from leveraging the precision of biocatalysis for constructing the chiral aminocyclopropane core to adopting solvent-free conditions and advanced catalysts for subsequent modifications—the synthesis of this compound derivatives can be made significantly more sustainable, economical, and environmentally responsible. longdom.orgresearchgate.net

Reaction Mechanisms Involving the 4 1 Aminocyclopropyl Methyl Phenol Core

Mechanistic Investigations of Phenol-Mediated Transformations

The phenol (B47542) moiety is a cornerstone of the molecule's reactivity, participating in electrophilic substitutions on the aromatic ring, acting as a potent nucleophile in addition and condensation reactions, and facilitating the ring-opening of epoxides.

The aromatic ring of 4-((1-Aminocyclopropyl)methyl)phenol is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the alkyl (-CH₂-c-C₃H₄NH₂) substituent. The hydroxyl group is a powerful activating group and a strong ortho, para-director. The alkyl group is a weaker activating group, also directing to the ortho and para positions.

The mechanism proceeds via the attack of an electrophile (E⁺) on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The positive charge in this intermediate is delocalized across the ring, with significant resonance structures placing the charge on the carbons ortho and para to the attacking position. The activating groups help stabilize this intermediate. libretexts.orgstackexchange.com Finally, a base removes a proton from the site of attack, restoring the ring's aromaticity and yielding the substituted product. libretexts.org Given the substitution pattern of the parent molecule, the two ortho positions relative to the hydroxyl group (and meta to the alkyl group) are the most likely sites for substitution due to the powerful directing effect of the -OH group.

Substituent Group on Phenol RingActivating/Deactivating EffectDirecting InfluenceGoverning Principle
-OH (Hydroxyl)Strongly ActivatingOrtho, ParaStrong resonance donation stabilizes the arenium ion intermediate.
-CH₂-R (Alkyl)Weakly ActivatingOrtho, ParaInductive effect donates electron density to the ring.

The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic, particularly upon deprotonation to form a phenoxide ion. This nucleophilicity allows it to participate in a variety of addition and condensation reactions.

In nucleophilic addition reactions, the phenoxide can attack electrophilic centers. For instance, phenols can participate in the nucleophilic ring-opening of strained rings like nitrocyclopropanes. nih.gov A notable example of a condensation reaction is the formation of Schiff bases, where an amine condenses with a carbonyl compound. nih.govmdpi.com While this reactivity is primarily associated with the amine group of the title compound, the phenol moiety can undergo condensation with carbonyl compounds, such as formaldehyde, in reactions like the Mannich reaction or the formation of phenolic resins. researchgate.netlookchem.com A condensation reaction is characterized by the joining of two molecules to form a larger molecule, accompanied by the elimination of a small molecule, such as water. libretexts.orglibretexts.org

Phenols and their corresponding phenoxides are effective nucleophiles for the ring-opening of epoxides, a reaction of significant industrial importance in the formation of thermosetting resins. nih.gov The reaction can proceed under either acidic or basic/neutral conditions. jsynthchem.com

Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion. The phenoxide then attacks one of the electrophilic carbon atoms of the epoxide ring via an SN2 mechanism. jsynthchem.comresearchgate.net This attack results in the inversion of stereochemistry at the attacked carbon and the opening of the three-membered ring to form an alkoxide. Subsequent protonation yields a β-hydroxy ether. Theoretical studies using density functional theory (DFT) on similar systems have shown that the reaction is initiated by the formation of the phenoxide, which then acts as the active species for nucleophilic attack on the epoxide. nih.govresearchgate.netnih.gov In the context of this compound, the phenoxide would attack the epoxide, leading to the formation of a new ether linkage.

Reaction Pathways of Aminocyclopropane Derivatives

The aminocyclopropane portion of the molecule is characterized by the high ring strain of the cyclopropane (B1198618) moiety and the nucleophilicity of the primary amine. These features lead to unique reaction pathways, including ring-opening reactions and various amine-based derivatizations.

The cyclopropane ring, particularly when substituted with an electron-donating group like an amine, is susceptible to ring-opening reactions. This reactivity stems from the relief of the inherent ring strain (approximately 27 kcal/mol). Oxidative ring-opening strategies can transform protected aminocyclopropanes into valuable 1,3-dielectrophilic intermediates. researchgate.netepfl.ch For example, reaction with reagents like N-iodosuccinimide (NIS) can initiate an oxidative C-C bond cleavage. researchgate.net The mechanism can involve the formation of a radical cation intermediate, which then undergoes cleavage of a distal C-C bond of the cyclopropane ring. organic-chemistry.org This process generates a 1,3-difunctionalized open-chain product, providing a versatile synthetic route to more complex structures. epfl.ch

Reaction TypeTypical ReagentsIntermediate TypeResulting ProductReference
Oxidative Ring-OpeningN-Iodosuccinimide (NIS), Diphenyl Phosphate1,3-Dielectrophilic Carbon Intermediate1,3-Difunctionalized Propylamine researchgate.netepfl.ch
Formal [3+3] AnnulationThiophenols(Not specified)4-Amino Thiochromans epfl.ch
Ring-ExpansionDihalocarbenesgem-DihalocyclopropaneRing-Expanded Alkenyl Halides une.edu.au

The primary amine group in this compound is a strong nucleophile and a base, allowing for a wide array of chemical transformations. mnstate.edu

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in an addition-elimination mechanism to form stable amide derivatives. mnstate.edulibretexts.org The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses by expelling a leaving group (e.g., chloride). libretexts.orglibretexts.org

Alkylation: The amine can be alkylated by reaction with alkyl halides via an SN2 mechanism. However, this reaction is often difficult to control, and polyalkylation is a common outcome, potentially leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edulibretexts.org

Condensation with Carbonyls: In an acid-catalyzed reaction with aldehydes or ketones, the primary amine undergoes nucleophilic addition to the carbonyl carbon. unizin.org This is followed by the elimination of a water molecule to form an imine (also known as a Schiff base). nih.govunizin.org The mechanism involves the formation of a carbinolamine intermediate, which is then dehydrated to yield the final C=N double bond. unizin.org This reaction is reversible and its rate is pH-dependent, often peaking at a weakly acidic pH of 4-5. unizin.org

Catalytic Mechanisms in the Synthesis and Transformation of this compound

Currently, detailed and specific research on the catalytic mechanisms involved in both the synthesis and transformation of the compound this compound is limited in publicly available scientific literature. While general principles of catalytic reactions for related structural motifs exist, direct studies on this specific molecule are not extensively documented.

The synthesis of this compound would likely involve the catalytic formation of a carbon-carbon bond between the aminocyclopropylmethyl group and the phenol ring. Plausible catalytic strategies could include transition metal-catalyzed cross-coupling reactions. For instance, a hypothetical approach could involve the coupling of a protected aminocyclopropylmethyl halide or triflate with a phenol derivative, such as 4-methoxyphenol, followed by deprotection. The catalytic cycle for such a reaction, potentially utilizing a palladium or nickel catalyst, would involve oxidative addition, transmetalation, and reductive elimination steps. However, specific catalysts, ligands, and reaction conditions optimized for this particular transformation are not readily found in the literature.

Another potential synthetic route could be a catalytic hydroarylation of a suitable alkene precursor containing the aminocyclopropyl group with phenol. This approach, which could be catalyzed by various transition metals or Lewis acids, would involve the activation of a C-H bond of the phenol and its addition across the double bond. The regioselectivity of such a reaction would be a critical factor to control.

Regarding the catalytic transformation of the this compound core, the molecule possesses several reactive sites that could be targeted by catalytic processes. The phenolic hydroxyl group could undergo catalytic O-alkylation or O-arylation. The amino group could be subject to catalytic N-alkylation, N-arylation, or acylation. Furthermore, the aromatic ring could be functionalized through catalytic C-H activation and subsequent coupling reactions. While these transformations are well-established for simpler phenols and amines, specific studies detailing the catalytic mechanisms for these reactions on the this compound scaffold are not available.

The presence of the cyclopropyl (B3062369) ring also introduces the possibility of catalytic ring-opening reactions, which could lead to a variety of products depending on the catalyst and reaction conditions. Transition metals like rhodium, palladium, and nickel are known to catalyze the cleavage of C-C bonds in strained rings. A potential catalytic transformation could involve the oxidative addition of a C-C bond of the cyclopropane to a metal center, followed by further reaction.

Due to the absence of specific research on the catalytic mechanisms for this compound, the following table provides a generalized overview of potential catalytic reactions and the types of catalysts that might be employed, based on known transformations of similar functional groups.

Reaction TypePotential Catalyst ClassMechanistic Steps (Generalized)
Synthesis: C-C Coupling Palladium, Nickel, Copper ComplexesOxidative Addition, Transmetalation, Reductive Elimination
Synthesis: Hydroarylation Lewis Acids, Transition Metals (e.g., Ru, Rh)C-H Activation, Alkene Insertion, Reductive Elimination
Transformation: O-Alkylation/Arylation Transition Metals (e.g., Cu, Pd)Coordination, Deprotonation, Reductive Elimination
Transformation: N-Alkylation/Arylation Transition Metals (e.g., Pd, Cu)Oxidative Addition, Amine Coordination, Reductive Elimination
Transformation: Ring-Opening Rhodium, Palladium, Nickel ComplexesOxidative Addition of C-C bond, Isomerization/Further Reaction

It is important to reiterate that this information is based on general chemical principles and not on specific experimental studies of this compound. Further research is required to elucidate the specific catalytic mechanisms relevant to this particular compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 1 Aminocyclopropyl Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution.

The complete assignment of proton (¹H) and carbon (¹³C) signals is fundamental to confirming the molecular structure of 4-((1-Aminocyclopropyl)methyl)phenol. One-dimensional (1D) NMR provides initial information, while two-dimensional (2D) techniques are essential for establishing connectivity between atoms.

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The para-substituted aromatic ring would exhibit a characteristic AA'BB' system of two doublets. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet, while the four protons on the cyclopropyl (B3062369) ring are diastereotopic and would present as complex multiplets in the upfield region. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the four distinct carbons of the phenol (B47542) ring, the methylene bridge carbon, and the three carbons of the cyclopropyl group (one quaternary and two methylene).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Aromatic CH (ortho to OH)~6.7-6.9~115-117Doublet
Aromatic CH (ortho to CH₂)~7.0-7.2~130-132Doublet
Methylene (-CH₂-)~2.7-2.9~40-45Singlet
Cyclopropyl CH₂~0.5-0.9~15-20Multiplet
Phenolic OHVariable (Broad)-Singlet
Amine NH₂Variable (Broad)-Singlet
Aromatic C-OH (ipso)-~154-156-
Aromatic C-CH₂ (ipso)-~128-130-
Cyclopropyl C-NH₂ (quat)-~30-35-

2D NMR Spectroscopy: To unambiguously connect these structural fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the adjacent protons on the aromatic ring and within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For 3D structure determination, NOESY can reveal through-space proximity between protons, helping to define the molecule's preferred conformation in solution.

The this compound molecule is chiral, with a stereocenter at the C1 position of the cyclopropyl ring (the carbon bonded to both the amino and methylene groups). In a standard achiral solvent, the NMR spectra of the two enantiomers (R and S) are identical.

To distinguish between enantiomers, chiral NMR spectroscopy is utilized. This is typically achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have distinct chemical environments, leading to the separation of NMR signals for the R and S enantiomers. Protons closest to the chiral center, such as those on the cyclopropyl ring and the methylene bridge, are most likely to exhibit the largest chemical shift non-equivalence (Δδ), allowing for the quantification of enantiomeric excess (ee).

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₁₃NO.

Calculated Exact Mass for this compound

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₁₀H₁₃NO163.09971
Protonated Molecule [M+H]⁺C₁₀H₁₄NO⁺164.10754

Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its functional groups.

For the [M+H]⁺ ion of this compound (m/z 164.1), a plausible fragmentation pathway would involve several key bond cleavages:

Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the C-C bond between the methylene group and the cyclopropyl ring. This would result in the formation of a stable hydroxybenzyl cation or its tropylium (B1234903) ion equivalent at m/z 107.0497 , a common fragment for such structures.

Loss of Ammonia (B1221849): Cleavage within the cyclopropylamine (B47189) moiety could lead to the neutral loss of ammonia (NH₃), producing a fragment ion at m/z 147.0813 .

Cyclopropyl Ring Opening: The strained cyclopropyl ring can also undergo fragmentation, leading to a series of smaller ions.

Predicted MS/MS Fragments for [C₁₀H₁₄NO]⁺

Precursor Ion m/zFragment Ion m/zProposed FormulaDescription of Loss/Fragment
164.1075147.0813C₁₀H₁₁O⁺Neutral loss of ammonia (-NH₃)
164.1075107.0497C₇H₇O⁺Cleavage of CH₂-cyclopropyl bond

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly in biological tissue sections. nih.gov However, certain classes of molecules, including some phenolic compounds, may exhibit poor ionization efficiency in common MSI techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), leading to low detection sensitivity. nih.gov

On-Tissue Chemical Derivatization (OTCD) is an advanced strategy developed to overcome this limitation. nih.govacs.org In this approach, a chemical reagent is applied directly to the surface of the tissue slice prior to MALDI-MSI analysis. acs.org The reagent is designed to react with a specific functional group on the target analyte—in this case, the hydroxyl group of the phenol. acs.org This reaction attaches a chemical tag that contains a permanently charged or easily ionizable moiety (e.g., a quaternary ammonium (B1175870) or pyridinium (B92312) group). nih.gov

This chemical modification significantly enhances the ionization efficiency of this compound, allowing for its highly sensitive detection and precise mapping within the tissue. nih.gov OTCD-MSI is thus a powerful tool for studying the spatial distribution of otherwise difficult-to-detect molecules in a biological context. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental in elucidating the molecular structure and electronic behavior of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation, leading to a detailed understanding of its constituent functional groups and electronic transitions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration.

For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups: the phenol group, the primary amine, the cyclopropyl ring, and the aromatic ring.

Expected FT-IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550-3200 (broad)O-H stretchPhenolic hydroxyl group
3500-3300 (sharp, two bands)N-H stretch (asymmetric and symmetric)Primary amine
3100-3000C-H stretchAromatic and cyclopropyl C-H
3000-2850C-H stretchMethylene (-CH₂-) C-H
1620-1580N-H bendPrimary amine
1600-1450C=C stretchAromatic ring
1410-1310 & 1230-1140C-O stretchPhenolic C-O
~1020C-C stretchCyclopropyl ring
850-800C-H bend (out-of-plane)1,4-disubstituted aromatic ring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. fiveable.me

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted phenol chromophore. Phenol itself exhibits two main absorption bands in the UV region, which arise from π → π* transitions within the benzene (B151609) ring. nih.gov These are often referred to as the primary band (¹Lₐ) and the secondary band (¹Lₑ). nih.gov

Expected Electronic Transitions for this compound:

Transition TypeChromophoreExpected λmax (nm)
π → πPhenolic ring~210-230 and ~270-290
n → σAmine and Hydroxyl groups< 200

The presence of substituents on the benzene ring can cause shifts in the λmax values. The hydroxyl (-OH) and the aminocyclopropylmethyl group are both auxochromes, which can lead to a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. fiveable.me The lone pair of electrons on the nitrogen of the amine and the oxygen of the hydroxyl group can also undergo n → σ* transitions, but these typically occur at shorter wavelengths, often below the standard measurement range of many UV-Vis spectrophotometers. youtube.com

X-ray Crystallography for Solid-State Structural Analysis

Molecular Conformation: The spatial orientation of the aminocyclopropylmethyl group relative to the phenol ring.

Bond Parameters: Precise measurements of all bond lengths and angles, confirming the connectivity of the atoms.

Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the phenolic hydroxyl and primary amine groups, as well as other non-covalent interactions like π-π stacking, which dictate the crystal packing.

The crystal structure would also confirm the geometry of the cyclopropyl ring and the substitution pattern on the aromatic ring. This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with other molecules.

Elemental Analysis and Thermogravimetric Analysis (TG) for Compound Characterization

Elemental analysis and thermogravimetric analysis are complementary techniques that provide information about the elemental composition and thermal stability of a compound, respectively.

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₃NO). This comparison is a fundamental method for verifying the purity and confirming the empirical formula of a synthesized compound.

Expected Elemental Analysis Data for C₁₀H₁₃NO:

ElementTheoretical Mass %
Carbon (C)73.59%
Hydrogen (H)8.03%
Nitrogen (N)8.58%
Oxygen (O)9.80%

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.comresearchgate.net The resulting thermogram provides information about the compound's thermal stability, decomposition patterns, and the presence of any volatile components. researchgate.net For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose. A typical TGA curve for a stable organic compound would show a stable baseline at lower temperatures, followed by one or more mass loss steps at higher temperatures, corresponding to the decomposition of the molecule. This information is valuable for determining the upper-temperature limit for the handling and storage of the compound.

Derivatization Strategies and Analogue Synthesis for 4 1 Aminocyclopropyl Methyl Phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for derivatization, primarily through etherification and esterification reactions. nih.gov These modifications can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Etherification: The conversion of the phenolic hydroxyl to an ether is a common strategy. This is typically achieved through reactions like the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. google.comresearchgate.net This process allows for the introduction of a wide variety of alkyl or aryl substituents.

Esterification: The synthesis of phenolic esters is another prevalent modification. organic-chemistry.org Fischer esterification, involving the reaction of the phenol with a carboxylic acid under acidic catalysis, is a standard method. masterorganicchemistry.com Alternatively, for more rapid and often higher-yield reactions, acyl chlorides or anhydrides can be reacted with the phenol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding ester. nih.gov Transesterification is another viable, often catalyzed, pathway to different esters. organic-chemistry.org

Modification Type General Reaction Typical Reagents Resulting Functional Group
EtherificationPhenol + Alkyl HalideBase (K₂CO₃, NaH), Alkyl Halide (R-X)Ether (Ar-O-R)
EsterificationPhenol + Carboxylic AcidAcid Catalyst (H₂SO₄), Carboxylic Acid (R-COOH)Ester (Ar-O-CO-R)
AcylationPhenol + Acyl HalideBase (Pyridine), Acyl Halide (R-COCl)Ester (Ar-O-CO-R)

Introduction of Substituents on the Phenolic Aromatic Ring

The aromatic ring of 4-((1-aminocyclopropyl)methyl)phenol can be functionalized through electrophilic aromatic substitution reactions. The existing hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it facilitates the introduction of new substituents at the positions adjacent (ortho) and opposite (para) to it. accessscience.com Given that the para position is already occupied by the aminocyclopropylmethyl group, substitutions are directed primarily to the ortho positions (C2 and C6).

Common electrophilic substitution reactions applicable to phenols include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Nitration: Addition of a nitro group (-NO₂) using nitric acid, often in the presence of a catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Addition of alkyl or acyl groups using alkyl halides or acyl halides with a Lewis acid catalyst, although these reactions can be complex with highly activated rings like phenols.

Changes in the number and position of substituents on the aromatic ring can significantly influence the molecule's biological effectiveness. researchgate.net

Achieving regioselectivity—the control over the exact position of the new substituent—is a key challenge in synthetic organic chemistry. nih.govresearchgate.netamanote.com For the phenolic ring of the title compound, the primary challenge lies in differentiating between the two equivalent ortho positions. While direct electrophilic substitution will typically yield a mixture of mono- and di-substituted products at the ortho positions, specific strategies can be employed to achieve greater control. nih.gov

Recent advances in C-H functionalization provide powerful tools for site-selective modifications of phenols. nih.govnih.gov Methodologies exploiting directing groups, which temporarily attach to the hydroxyl group to guide a catalyst to a specific C-H bond, can enable precise ortho-functionalization. Furthermore, the steric bulk of the existing para-substituent and the choice of reaction conditions (catalyst, solvent, temperature) can be fine-tuned to favor mono-substitution over di-substitution or to influence the reaction at a specific site if the ortho positions were chemically distinct. researchgate.net

Chemical Modifications of the Aminocyclopropyl Moiety

The primary amino group on the cyclopropyl (B3062369) ring is a versatile site for chemical modification, allowing for the synthesis of a diverse range of analogues through N-alkylation and N-acylation reactions. nih.govresearchgate.net

N-Alkylation: This process introduces alkyl groups onto the nitrogen atom. It can be achieved through several methods:

Reaction with Alkyl Halides: The amine acts as a nucleophile, attacking an alkyl halide. A base is often added to neutralize the hydrogen halide byproduct. A significant challenge with this method is controlling the degree of alkylation, as the resulting secondary amine can react further to form a tertiary amine. researchgate.netresearchgate.net

Reductive Amination: This is often a more controlled method for producing secondary amines. The primary amine is first reacted with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to the desired secondary amine. nih.gov

N-Acylation: This reaction involves attaching an acyl group (R-C=O) to the nitrogen atom, forming a stable amide linkage. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base. This reaction is generally high-yielding and chemoselective for the amino group.

Modification Type General Reaction Typical Reagents Resulting Functional Group
N-AlkylationAmine + Alkyl HalideAlkyl Halide (R-X), BaseSecondary Amine (R'-NH-R)
Reductive AminationAmine + Aldehyde/KetoneAldehyde (R-CHO), Reducing Agent (NaBH₄)Secondary Amine (R'-NH-CH₂-R)
N-AcylationAmine + Acyl ChlorideAcyl Chloride (R-COCl), BaseAmide (R'-NH-CO-R)

Synthesis of Schiff Bases and Related Imine Derivatives from Phenolic Aldehydes and Amines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are formed through the condensation reaction between a primary amine and an active carbonyl compound (an aldehyde or ketone). researchgate.netnih.govorganic-chemistry.org The primary amine of this compound can react with various phenolic aldehydes to generate a library of Schiff base derivatives. nih.govnih.govmediresonline.org

The synthesis is typically a one-step process where the amine and the aldehyde are mixed, often in an alcohol solvent like methanol (B129727) or ethanol, and heated under reflux. nih.govresearchgate.net A catalytic amount of acid is sometimes added to facilitate the dehydration step. researchgate.net The formation of the characteristic imine (HC=N) bond can be confirmed using spectroscopic methods such as FT-IR and NMR. nih.govnih.gov This strategy allows for the combination of the this compound scaffold with a wide array of substituted phenolic aldehydes, creating diverse molecular structures. researchgate.netrsc.org

Development of Functional Probes and Conjugates for this compound

The reactive amine and hydroxyl groups serve as excellent anchor points for the development of functional probes and conjugates. nih.govrsc.org By attaching reporter molecules such as fluorophores, biotin (B1667282), or spin labels, the parent compound can be converted into a tool for biological studies.

Fluorophore Conjugation: The primary amine can be reacted with N-hydroxysuccinimide (NHS) esters of fluorescent dyes to form a stable amide bond, yielding a fluorescent probe.

Biotinylation: Similar to fluorophore conjugation, NHS-activated biotin can be attached to the amino group, allowing the resulting conjugate to be used in assays involving streptavidin binding.

Derivatization for Analysis: The hydroxyl and carboxyl groups can be derivatized to enhance their detection in analytical techniques like mass spectrometry. rsc.org For example, silylation of the phenolic hydroxyl group with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can improve volatility and create characteristic fragmentation patterns for GC-MS analysis. researchgate.net

Bioconjugation: Cysteine residues are often used for selective chemical modification in proteins. nih.gov Analogously, the primary amine of the title compound provides a site for conjugation to other biomolecules or surfaces, enabling its use in a variety of biochemical and biomedical applications.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Structure-Activity Relationships for Biological Efficacy

SAR studies are fundamental to medicinal chemistry, systematically dissecting a molecule to identify which functional groups and structural properties are critical for its biological activity. eurekaselect.com This involves synthesizing and testing a series of related compounds to map out the chemical space and pinpoint key molecular determinants for efficacy.

The biological activity of aromatic compounds like 4-((1-Aminocyclopropyl)methyl)phenol is highly sensitive to the nature and position of substituents on the phenyl ring. The hydroxyl (-OH) and aminocyclopropylmethyl groups are key features whose interplay and modification can drastically alter the molecule's properties.

Amino Group: The primary amino group on the cyclopropyl (B3062369) moiety is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with negatively charged residues like aspartate or glutamate in a protein's active site. The basicity of this amine is a key determinant of its interaction strength.

Substituents on the Phenyl Ring: The introduction of various substituents onto the phenyl ring can influence activity through several mechanisms:

Steric Effects: Bulky substituents can create steric hindrance, either preventing the molecule from fitting into a binding pocket or, conversely, promoting a more favorable binding conformation.

Electronic Effects: Electron-donating or electron-withdrawing groups alter the electron distribution of the entire molecule, affecting the reactivity and interaction potential of the phenol (B47542) and amine groups.

The following table summarizes the general effects of substituents on the biological activity of phenolic and aminic compounds, which can be extrapolated to the this compound scaffold.

Substituent TypePosition on Phenyl RingPotential Effect on Biological ActivityRationale
Electron-Withdrawing (e.g., -NO₂, -Cl)Ortho, ParaMay increase or decrease activityAlters pKa of phenol and amine; modifies electrostatic interactions.
Electron-Donating (e.g., -OCH₃, -CH₃)Ortho, ParaMay increase or decrease activityModifies electron density and hydrogen bonding potential.
Bulky Alkyl GroupsAnyTypically decreases activityCan cause steric clashes within the binding site.
Halogens (e.g., -F, -Cl)AnyCan increase activityEnhances lipophilicity, potentially improving membrane permeability and hydrophobic interactions.

The three-dimensional shape of a molecule is paramount to its ability to bind to a specific biological target. The incorporation of a cyclopropane (B1198618) ring in this compound introduces significant conformational rigidity. nih.gov Unlike flexible alkyl chains, the cyclopropane ring severely restricts bond rotation, locking the attached phenyl and amino groups into a more defined spatial arrangement.

This conformational constraint can be highly advantageous for biological activity. It reduces the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific conformation from a multitude of possibilities. biorxiv.org This principle is famously exploited in the antidepressant drug tranylcypromine (trans-2-phenylcyclopropylamine), where the rigid cyclopropane ring is essential for its inhibitory activity against monoamine oxidase. researchgate.netnih.gov

The relative orientation of the amino group and the methylene-phenol group with respect to the cyclopropane ring is critical. Stereoelectronic effects, such as hyperconjugative interactions between the C-C bonds of the ring and the nitrogen lone pair, influence the conformational preferences and basicity of the amino group. rjpn.org The trans and cis isomers, if applicable, would present entirely different pharmacophores to a receptor, likely resulting in one isomer being significantly more active than the other. Studies on analogs of the hallucinogen mescaline, where the side chain was cyclized, demonstrated that only the trans isomer was biologically active, highlighting the strict stereochemical requirements of the receptor. wikipedia.org

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. These techniques allow for the prediction of molecular properties, the visualization of ligand-target interactions, and the simulation of dynamic biological processes.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. rjpn.orgimist.ma By solving equations that describe the distribution of electrons, DFT can predict a wide range of molecular properties, including geometric parameters, charge distribution, and chemical reactivity. researchgate.netrjpn.org

For this compound, DFT calculations can elucidate:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (negative potential, typically around the oxygen of the hydroxyl group) and electron-poor regions (positive potential, around the ammonium (B1175870) group and hydroxyl hydrogen). These regions are key sites for intermolecular interactions like hydrogen bonding and electrostatic attraction.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. rjpn.org

Reactivity Descriptors: DFT can be used to calculate global descriptive parameters such as chemical hardness, softness, and electrophilicity index, which help to compare the relative reactivity and stability of different analogs. rjpn.orgimist.ma For instance, a DFT study on aminophenol isomers found that 4-aminophenol (B1666318) was the most reactive based on its lower ionization potential and HOMO energy compared to 2- and 3-aminophenol. researchgate.net

The table below shows representative DFT-calculated properties for aminophenol isomers, illustrating how electronic properties vary with the position of the functional groups.

CompoundHOMO Energy (eV)Ionization Potential (kcal/mol)O-H Bond Dissociation Energy (kcal/mol)Relative Reactivity
2-Aminophenol-4.86161.09387.06Intermediate
3-Aminophenol-5.10166.29399.29Low
4-Aminophenol-4.70157.44389.92High
(Data adapted from a DFT study on aminophenol stability. researchgate.net)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com It is an indispensable tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand binding. nih.govmdpi.com The process involves placing the ligand (e.g., this compound) into the active site of a receptor and using a scoring function to estimate the binding affinity for different poses. mdpi.com

A docking study of this compound into a hypothetical receptor would aim to:

Identify the Binding Pose: Determine the most stable three-dimensional arrangement of the ligand within the binding pocket.

Analyze Key Interactions: Visualize the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: Between the phenolic -OH or the amino -NH₂ group and polar residues in the receptor.

Ionic Bonds: Between the protonated amine and negatively charged residues (e.g., Asp, Glu).

Hydrophobic Interactions: Between the phenyl ring and nonpolar residues (e.g., Leu, Val, Phe).

π-π Stacking: Between the aromatic phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These studies can rationalize observed SAR data and guide the design of new analogs with improved complementarity to the target. For example, if docking reveals an empty hydrophobic pocket near the phenyl ring, adding a lipophilic substituent at that position could enhance binding affinity. semanticscholar.org

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for the entire system (protein, ligand, and surrounding solvent), MD simulations provide crucial insights into the stability and dynamics of the binding event. researchgate.net

MD simulations of the this compound-protein complex can reveal:

Stability of the Binding Pose: Assess whether the initial pose predicted by docking is stable over the simulation time (typically nanoseconds to microseconds). nih.gov

Role of Water Molecules: Explicitly model the role of water molecules in mediating interactions between the ligand and the protein, which is often critical for stabilizing the complex. nih.gov

Conformational Changes: Observe how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

Binding Free Energy Calculations: Employ methods like MM/PBSA or free energy perturbation to provide a more accurate estimation of the binding affinity by accounting for entropic and solvent effects.

For phenolic ligands, MD simulations have been used to track dissociation pathways from a binding site and to understand the crucial role of electrostatic interactions and hydrogen bonds in maintaining complex stability. researchgate.net Such simulations provide a more complete and realistic picture of the molecular recognition process, complementing the insights gained from SAR and docking studies. nih.gov

Future Research Directions and Applications in Academic Research

Advancements in Synthetic Methodologies for Complex Analogues

The development of novel and efficient synthetic routes to access complex analogues of 4-((1-aminocyclopropyl)methyl)phenol is a cornerstone of future research. While classical methods for cyclopropanation exist, recent advancements in asymmetric catalysis and reaction design offer exciting possibilities for creating structurally diverse and stereochemically pure derivatives.

Future synthetic strategies will likely focus on enantioselective methods to control the stereochemistry of the cyclopropane (B1198618) ring and the aminomethyl substituent. The use of chiral catalysts, such as those derived from transition metals or organocatalysts, will be instrumental in achieving high enantiomeric excess. For instance, asymmetric cyclopropanation of chiral bicyclic lactams followed by a Curtius rearrangement has been shown to produce aminocyclopropyl carboxylic acids in high enantiomeric purity, a strategy that could be adapted for the synthesis of this compound analogues. nih.govrsc.orgnih.gov Tandem methods for the catalytic asymmetric preparation of enantioenriched aminocyclopropanes have also been developed, offering efficient one-pot procedures. acs.org

Furthermore, modern synthetic techniques such as C-H activation and late-stage functionalization could be employed to introduce a variety of substituents onto the phenolic ring of this compound. This would allow for the rapid generation of a library of analogues with diverse electronic and steric properties, facilitating comprehensive structure-activity relationship (SAR) studies. The development of robust and scalable synthetic routes will be critical for producing sufficient quantities of these complex analogues for biological evaluation.

Synthetic ApproachKey FeaturesPotential Application to this compound Analogues
Asymmetric Cyclopropanation Use of chiral catalysts (e.g., Rh(II) complexes) to control stereochemistry. nih.govnih.govGeneration of enantiomerically pure aminocyclopropyl moieties.
Tandem Reactions Multi-step synthesis in a single pot, improving efficiency. acs.orgStreamlined synthesis of complex aminocyclopropyl carbinols.
C-H Activation Direct functionalization of C-H bonds, enabling late-stage modification.Introduction of diverse substituents on the phenol (B47542) ring.
Flow Chemistry Continuous production, offering scalability and control over reaction parameters.Large-scale synthesis of lead compounds for further studies.

Novel Approaches for Target Identification and Validation

A critical aspect of understanding the biological activity of this compound and its analogues is the identification and validation of their molecular targets. Traditional methods often rely on educated guesses based on structural similarity to known ligands. However, modern, unbiased approaches are revolutionizing this field.

Chemical proteomics stands out as a powerful tool for target deconvolution. frontiersin.orgeuropeanreview.org This can involve the synthesis of a probe molecule by attaching a reactive group and a reporter tag to the this compound scaffold. One such technique is photoaffinity labeling (PAL) , where a photoreactive group is incorporated into the molecule. frontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netenamine.net Upon UV irradiation, the probe covalently binds to its protein target in a cellular lysate or even in living cells, allowing for subsequent enrichment and identification by mass spectrometry.

Another promising label-free method is the Cellular Thermal Shift Assay (CETSA) . acs.orgnih.govfrontiersin.orgmdpi.comelrig.orgresearchgate.netnih.govnih.gov This technique is based on the principle that the binding of a small molecule can alter the thermal stability of its protein target. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein, a shift in the melting curve of the target protein can be detected, confirming target engagement. CETSA, particularly when coupled with mass spectrometry (CETSA-MS), allows for the unbiased identification of targets in a physiologically relevant context.

Target Identification MethodPrincipleAdvantages for this compound Research
Photoaffinity Labeling (PAL) A photoreactive probe covalently binds to the target upon UV activation. frontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netenamine.netCovalent capture of even transient or weak interactions; applicable in living cells.
Affinity Chromatography The compound is immobilized on a solid support to "fish out" its binding partners.A well-established method for identifying high-affinity targets.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein. acs.orgnih.govfrontiersin.orgmdpi.comelrig.orgresearchgate.netnih.govnih.govLabel-free; can be performed in intact cells and tissues, providing physiological relevance.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis. nih.govA label-free method that complements CETSA.

Integration of Multi-Omics Data in Mechanism of Action Studies

To gain a comprehensive understanding of the cellular effects of this compound and its analogues, it is crucial to move beyond single-target identification and explore the broader biological pathways they modulate. The integration of multiple "omics" technologies provides a systems-level view of the compound's mechanism of action. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netrsc.orgmdpi.commdpi.com

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how a compound alters gene expression. Proteomics , the large-scale study of proteins, can identify changes in protein abundance and post-translational modifications. Metabolomics , the study of the complete set of small-molecule metabolites, provides a snapshot of the metabolic state of a cell. mdpi.commdpi.comnih.govacrabstracts.org

By treating cells with a this compound analogue and then performing integrated transcriptomic, proteomic, and metabolomic analyses, researchers can construct a detailed picture of the cellular response. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netrsc.orgmdpi.commdpi.com For example, if a compound inhibits a particular kinase, transcriptomic and proteomic data might show changes in the expression of downstream signaling components, while metabolomic data could reveal alterations in metabolic pathways regulated by that kinase. This multi-omics approach can help to build a comprehensive model of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of drug response. researchgate.net

Omics TechnologyInformation ProvidedApplication to this compound MOA Studies
Transcriptomics Changes in gene expression (mRNA levels).Identifying signaling pathways and cellular processes affected by the compound.
Proteomics Changes in protein abundance and post-translational modifications.Validating target engagement and identifying downstream effects on protein networks.
Metabolomics Alterations in the levels of small-molecule metabolites. mdpi.commdpi.comnih.govacrabstracts.orgRevealing the impact of the compound on cellular metabolism.
Integrated Multi-Omics A holistic view of the cellular response. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netrsc.orgmdpi.commdpi.comConstructing a comprehensive mechanism of action model and identifying biomarkers.

Design of Next-Generation this compound Analogues with Enhanced Biological Specificity

A key goal in drug discovery is to design molecules that interact with their intended target with high affinity and selectivity, thereby minimizing off-target effects and potential toxicity. The this compound scaffold provides a versatile platform for the design of such next-generation analogues.

Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.netdrugdesign.orgmdpi.comrsc.orgamanote.com By systematically modifying different parts of the molecule—the phenol ring, the cyclopropane, and the amino group—and assessing the impact on biological activity, researchers can build a detailed understanding of the structural requirements for potent and selective target engagement. For example, substitutions on the phenol ring can be varied to optimize interactions with specific residues in a binding pocket, while modifications to the aminocyclopropyl group can influence its orientation and interaction with the target.

Computational modeling and structure-based drug design can further guide the design of more specific analogues. If the three-dimensional structure of the target protein is known, molecular docking studies can be used to predict how different analogues will bind and to identify modifications that could enhance affinity and selectivity. This iterative process of design, synthesis, and biological evaluation is crucial for developing next-generation this compound analogues with improved therapeutic potential. For instance, this scaffold could be explored for the development of selective G protein-coupled receptor (GPCR) ligands or kinase inhibitors by tailoring the substituents to fit the specific binding sites of these important drug target classes. nih.govmdpi.comrsc.orgrsc.orgnih.govmdpi.comresearchgate.net

Design StrategyApproachGoal
Structure-Activity Relationship (SAR) Systematic modification of the chemical structure and evaluation of biological activity. researchgate.netdrugdesign.orgmdpi.comrsc.orgamanote.comIdentify key structural features for potency and selectivity.
Structure-Based Drug Design Use of the 3D structure of the target to guide the design of complementary ligands.Rational design of analogues with improved binding affinity and specificity.
Scaffold Hopping Replacing the core scaffold with a different chemical moiety while retaining key binding interactions. mdpi.comDiscover novel chemical series with improved properties.
Fragment-Based Drug Discovery Identifying small molecular fragments that bind to the target and then linking them together to create a potent ligand.Efficiently explore chemical space and identify novel binding modes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.